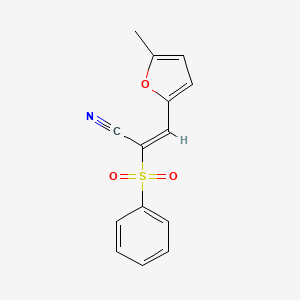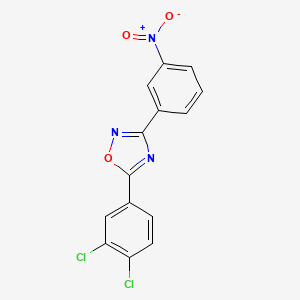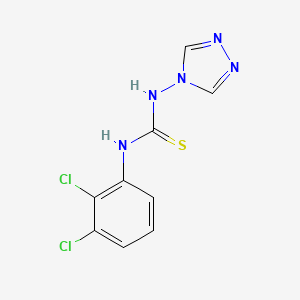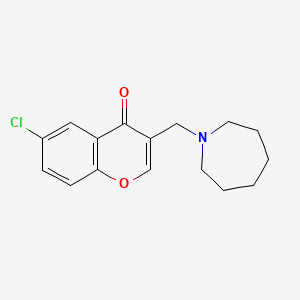
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylmethyl)-6-chlorochromen-4-one typically involves the reaction of 6-chlorochromen-4-one with azepane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 6-chlorochromen-4-one and azepane.
Catalyst: A suitable catalyst such as a Lewis acid (e.g., aluminum chloride) or a transition metal catalyst (e.g., palladium).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 50-100°C.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.
化学反应分析
Types of Reactions
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Addition: Reagents such as hydrogen halides (HX) or organometallic compounds can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
作用机制
The mechanism of action of 3-(azepan-1-ylmethyl)-6-chlorochromen-4-one depends on its specific interactions with molecular targets. The compound may exert its effects through various pathways, including:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
相似化合物的比较
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one can be compared with other similar compounds to highlight its uniqueness:
3-(azepan-1-ylmethyl)-1H-indole: This compound has a similar azepane ring but differs in the core structure, which is an indole instead of a chromenone.
3-(azepan-1-ylmethyl)-5-nitro-1H-indole: This compound also contains an azepane ring but has a nitro group and an indole core.
3-(azepan-1-ylmethyl)-1H-indole-6-carbonitrile: Similar to the previous compounds, it has an azepane ring and an indole core, with a carbonitrile group.
The presence of the chromenone core and the chlorine atom in this compound distinguishes it from these similar compounds, potentially leading to different chemical and biological properties.
属性
IUPAC Name |
3-(azepan-1-ylmethyl)-6-chlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-13-5-6-15-14(9-13)16(19)12(11-20-15)10-18-7-3-1-2-4-8-18/h5-6,9,11H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCQUZVQHKTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5839158.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5839166.png)
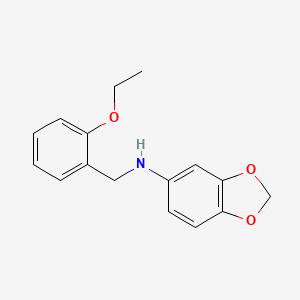
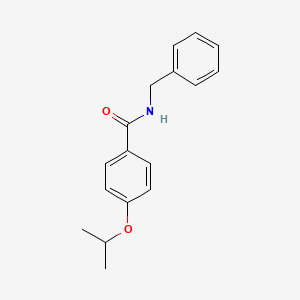
![N-[2-(PYRROLIDIN-1-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5839197.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5839218.png)

![4-[(anilinocarbonothioyl)amino]-N-phenylbenzamide](/img/structure/B5839228.png)
![[(E)-(3-methoxyphenyl)methylideneamino] 3-nitrobenzoate](/img/structure/B5839232.png)
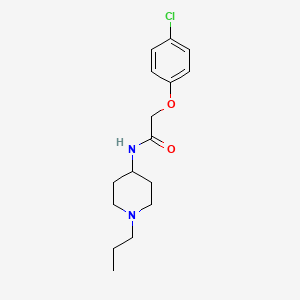
![2-{[(4-benzyl-1-piperidinyl)(oxo)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5839256.png)
